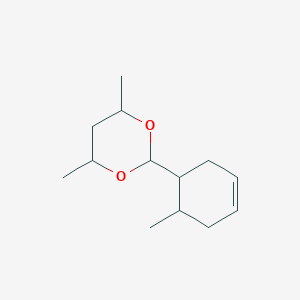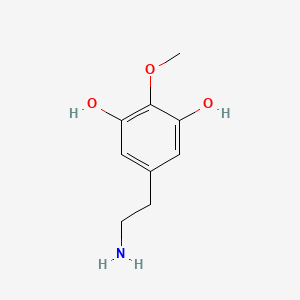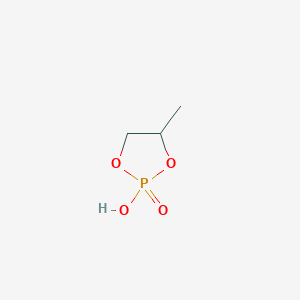
Phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI), is a fluorinated compound characterized by the presence of phosphorus, nitrogen, sulfur, and fluorine atoms. Fluorinated compounds are known for their unique properties, such as high electronegativity and small atomic size, which can enhance the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI), involves the reaction of phosphorus trichloride with ammonia and sulfur tetrafluoride under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature and pressure control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and advanced purification techniques are employed to produce high-purity phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI). The use of automated systems ensures consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorimidictrioxide derivatives, while substitution reactions can produce a variety of substituted phosphorimidictrifluoride compounds .
Aplicaciones Científicas De Investigación
Phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI), has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI), involves its interaction with molecular targets through the formation of strong bonds with biological molecules. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor of specific enzymes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phosphorimidictrioxide: Similar in structure but with oxygen atoms instead of fluorine.
Phosphorimidicdifluoride: Contains fewer fluorine atoms.
Phosphorimidictrichloride: Chlorine atoms replace fluorine atoms.
Uniqueness
Phosphorimidictrifluoride, (difluorophosphinothioyl)-(8CI,9CI), is unique due to its high fluorine content, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and potent biological activity .
Propiedades
Número CAS |
22341-50-0 |
|---|---|
Fórmula molecular |
F5NP2S |
Peso molecular |
203.01 g/mol |
Nombre IUPAC |
difluoro-sulfanylidene-[(trifluoro-λ5-phosphanylidene)amino]-λ5-phosphane |
InChI |
InChI=1S/F5NP2S/c1-7(2,3)6-8(4,5)9 |
Clave InChI |
FWJHTYCBCHGFHM-UHFFFAOYSA-N |
SMILES canónico |
N(=P(F)(F)F)P(=S)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)



![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)



